(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid
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Overview
Description
(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid: is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The specific methods can vary, but they generally include steps to control reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biology, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of novel therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share a similar azetidine ring structure and have been studied for their biological activities.
3-Arylaziridine-2-carboxylic acid derivatives:
Uniqueness: What sets (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the 2-methylpropyl group. These features can influence its reactivity and interactions with biological targets, making it a unique and valuable compound for various applications.
Properties
CAS No. |
255883-00-2 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-(2-methylpropyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
JPSSHIQLFVOVQC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)CN1CC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)CN1CCC1C(=O)O |
Origin of Product |
United States |
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